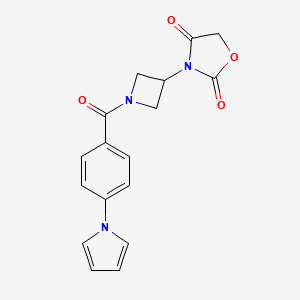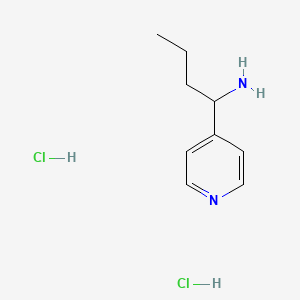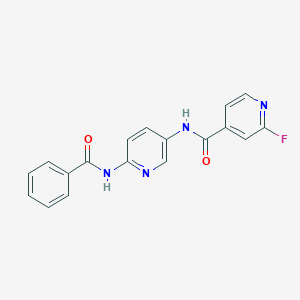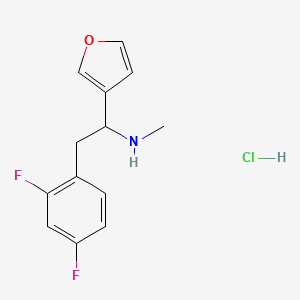![molecular formula C17H19NOS2 B2385678 1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime CAS No. 338421-65-1](/img/structure/B2385678.png)
1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime is a chemical compound with the molecular formula C17H19NOS2 It is characterized by the presence of two 4-methylphenyl groups attached to a sulfanyl group, which is further connected to an acetone oxime moiety
Preparation Methods
The synthesis of 1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime typically involves the reaction of 1,3-bis[(4-methylphenyl)sulfanyl]acetone with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methyl groups on the phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux or ice bath conditions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction of the oxime group would yield the corresponding amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing sulfanyl and oxime functionalities.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It could be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism by which 1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime exerts its effects would depend on its specific application. For example, if it is being investigated for its antimicrobial properties, the compound may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime can be compared with other similar compounds, such as:
1,3-Bis[(4-methylphenyl)sulfanyl]acetone: This compound lacks the oxime group and may have different chemical reactivity and biological activity.
4-Methylphenyl sulfanyl acetone oxime: This compound contains only one 4-methylphenyl group and may have different physical and chemical properties.
1,3-Bis[(4-chlorophenyl)sulfanyl]acetone oxime:
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1,3-bis[(4-methylphenyl)sulfanyl]propan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c1-13-3-7-16(8-4-13)20-11-15(18-19)12-21-17-9-5-14(2)6-10-17/h3-10,19H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKHHIUJDNBYCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=NO)CSC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4,5-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2385596.png)



![tert-butyl 2-[N-(2H-1,3-benzodioxol-5-yl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate](/img/structure/B2385606.png)

![4-butyl-1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2385608.png)



![(3Z)-N-(1-Cyanoethyl)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2385614.png)
![Ethyl 6-amino-3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carboxylate](/img/structure/B2385615.png)
![2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide](/img/structure/B2385616.png)
![N-(3-fluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2385617.png)
